molecular formula C11H13N5 B14944079 Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- CAS No. 728885-32-3

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-

Cat. No.: B14944079
CAS No.: 728885-32-3
M. Wt: 215.25 g/mol
InChI Key: ZKQWEZBUSWLDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the amino group and the nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthetic routes. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other functional groups.

    Substitution: The amino group and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

728885-32-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-(3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile

InChI

InChI=1S/C11H13N5/c12-6-8(7-13)9-10(14)16-11(15-9)4-2-1-3-5-11/h15H,1-5H2,(H2,14,16)

InChI Key

ZKQWEZBUSWLDNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=C(C#N)C#N)C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.